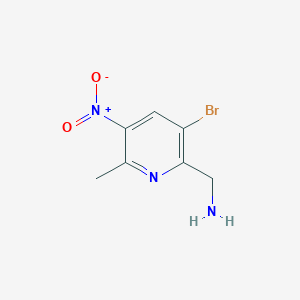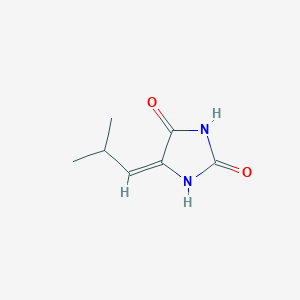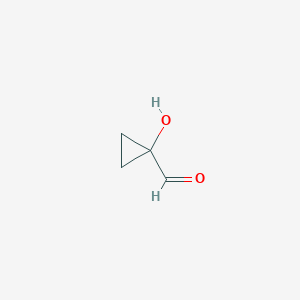
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6BrN3O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine typically involves the bromination, nitration, and subsequent amination of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromopyridine.
Nitration: The brominated pyridine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position, forming 3-bromo-5-nitropyridine.
Amination: Finally, the nitro compound undergoes a reduction reaction followed by amination to introduce the methanamine group at the 2-position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Amino derivatives of pyridine.
Oxidation: Carboxylic acid derivatives of pyridine.
科学的研究の応用
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
3-Bromo-2-chloro-6-methyl-5-nitropyridine: Similar structure but with a chlorine atom instead of the methanamine group.
5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine is unique due to the presence of both the bromine and nitro groups on the pyridine ring, along with the methanamine group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C7H8BrN3O2 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
(3-bromo-6-methyl-5-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H8BrN3O2/c1-4-7(11(12)13)2-5(8)6(3-9)10-4/h2H,3,9H2,1H3 |
InChIキー |
JNTBGXCAANNONC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)




![2,6,8-Tribromoimidazo[1,2-a]pyridine](/img/structure/B12831493.png)
